3,4-Dichlorophenylacetic acid
Overview
Description
3,4-Dichlorophenylacetic acid is a chlorinated derivative of phenylacetic acid, which is a type of aromatic compound that contains two chlorine atoms substituted at the 3 and 4 positions of the phenyl ring. This compound is structurally related to other chlorinated phenylacetic acids and has been the subject of various studies due to its potential biological activities and its role in chemical synthesis.
Synthesis Analysis
The synthesis of chlorinated phenylacetic acid derivatives can be achieved through various methods. For instance, an alternative process for the preparation of a related compound, 3,4-dimethoxyphenylacetic acid, involves a Friedel-Crafts reaction followed by a Wolff-Kishner-Huang reduction, yielding a final product with an overall yield of about 64% . Similarly, 2,4-dichlorophenylacetic acid has been synthesized via carbonylation of 2,4-dichlorobenzyl chloride under specific conditions, achieving a high yield of 95% . These methods provide insights into the potential synthetic routes that could be adapted for the synthesis of 3,4-dichlorophenylacetic acid.
Molecular Structure Analysis
The molecular structure of compounds related to 3,4-dichlorophenylacetic acid has been investigated using various spectroscopic techniques. For example, organotin(IV) derivatives with 3,4-dichlorophenylacetic acid have been structurally characterized using multinuclear NMR, IR spectroscopy, and X-ray crystallography . These studies provide detailed information on the coordination geometry and the nature of bonding within the molecules, which is crucial for understanding the chemical behavior of 3,4-dichlorophenylacetic acid derivatives.
Chemical Reactions Analysis
The reactivity of chlorinated phenylacetic acids can be explored through their involvement in chemical reactions. For instance, the bioactive organotin(IV) derivatives synthesized from 3,4-dichlorophenylacetic acid indicate that this compound can form stable complexes with metals, which could be relevant in various chemical and biological processes . Additionally, the synthesis of co-crystals with other compounds, such as nicotinamide and isonicotinamide, demonstrates the ability of chlorinated phenylacetic acids to engage in hydrogen bonding and other non-covalent interactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3,4-dichlorophenylacetic acid derivatives can be inferred from related studies. For example, the purification and characterization of component B of the 4-chlorophenylacetate 3,4-dioxygenase from Pseudomonas species provide information on the molecular weight, isoelectric point, and absorption spectrum of proteins that interact with chlorinated phenylacetic acids . These properties are essential for understanding the behavior of 3,4-dichlorophenylacetic acid in various environments and its potential applications.
Scientific Research Applications
Herbicide Toxicity and Environmental Impact
3,4-Dichlorophenylacetic acid, closely related to 2,4-dichlorophenoxyacetic acid (2,4-D), is primarily known for its use in herbicides. Research has focused on understanding its toxicity and environmental impact. Studies have shown that 2,4-D can reach natural environments directly or indirectly, leading to concerns about its effects on non-target species and ecosystems (Zuanazzi, Ghisi, & Oliveira, 2020). This research helps to inform safe and sustainable agricultural practices.
Bioactive Organotin(IV) Derivatives
3,4-Dichlorophenylacetic acid has been used in the synthesis of bioactive organotin(IV) derivatives. These compounds have shown significant antibacterial and antifungal activity, expanding the potential applications of 3,4-Dichlorophenylacetic acid beyond its traditional use as a herbicide (Saeed & Rauf, 2010).
Enhanced Phytoremediation
Studies have explored the use of bacterial endophytes to enhance the phytoremediation of herbicides like 2,4-Dichlorophenoxyacetic acid. This research demonstrates the potential of using bacterial endophytes to improve the removal of herbicide residues from soil and reduce their accumulation in crops, offering a novel approach to managing herbicide contamination in agriculture (Germaine et al., 2006).
Molecular Mode of Action
Understanding the molecular mode of action of 2,4-Dichlorophenoxyacetic acid is crucial for its effective use. Research has shed light on how it mimics natural auxin at the molecular level, causing abnormalgrowth, senescence, and plant death in dicots. This knowledge helps in developing more targeted and efficient herbicide formulations (Song, 2014).
Water Pollution Remediation
The contamination of water sources by herbicides like 2,4-Dichlorophenoxyacetic acid poses significant challenges. Research into methods for removing this herbicide from water has been a key area of study. Various strategies, such as the use of advanced materials and technologies, have been explored to address the pollution caused by these herbicides, aiming to protect water resources and public health (EvyAliceAbigail et al., 2017).
Biotransformation and Metabolism
The involvement of human cytochrome P450 3A4 in the metabolism of 2,4-Dichlorophenoxyacetic acid highlights the importance of understanding its biotransformation in human health. This research provides insights into how the body processes this herbicide, which is crucial for assessing its safety and potential health risks (Mehmood et al., 1996).
Synthesis and Chemical Properties
The synthesis of 3,4-Dichlorophenylacetic acid and its derivatives has been a subject of interest, with studies exploring improved methods and understanding its chemical properties. This research is fundamental for the development of more efficient and environmentally friendly synthesis processes (Li et al., 2019).
Photocatalysis and Degradation
Exploring the degradation of 2,4-Dichlorophenoxyacetic acid using photocatalysis offers a promising approach to mitigate its environmental impact. This line of research focuses on developing efficient catalysts for breaking down the herbicide, thereby reducing its persistence in the environment (Lima et al., 2020).
Safety And Hazards
properties
IUPAC Name |
2-(3,4-dichlorophenyl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2O2/c9-6-2-1-5(3-7(6)10)4-8(11)12/h1-3H,4H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOUPGSMSNQLUNW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC(=O)O)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70206794 | |
Record name | 3,4-Dichlorophenylacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70206794 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dichlorophenylacetic acid | |
CAS RN |
5807-30-7 | |
Record name | 3,4-Dichlorophenylacetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5807-30-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,4-Dichlorophenylacetic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005807307 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5807-30-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=132186 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3,4-Dichlorophenylacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70206794 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,4-dichlorophenylacetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.881 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3,4-DICHLOROPHENYLACETIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/713NZ1A32D | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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